

Application Note and Protocol: Synthesis of 6-(Tritylthio)hexanoic acid NHS ester

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Compound of Interest

Compound Name: 6-(Tritylthio)hexanoic acid

Cat. No.: B1321381

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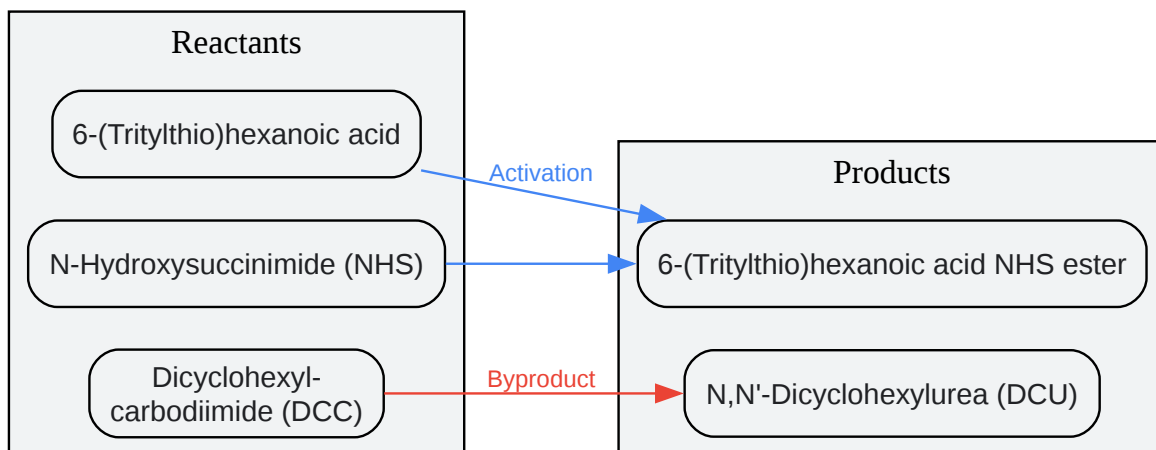
Audience: Researchers, scientists, and drug development professionals.

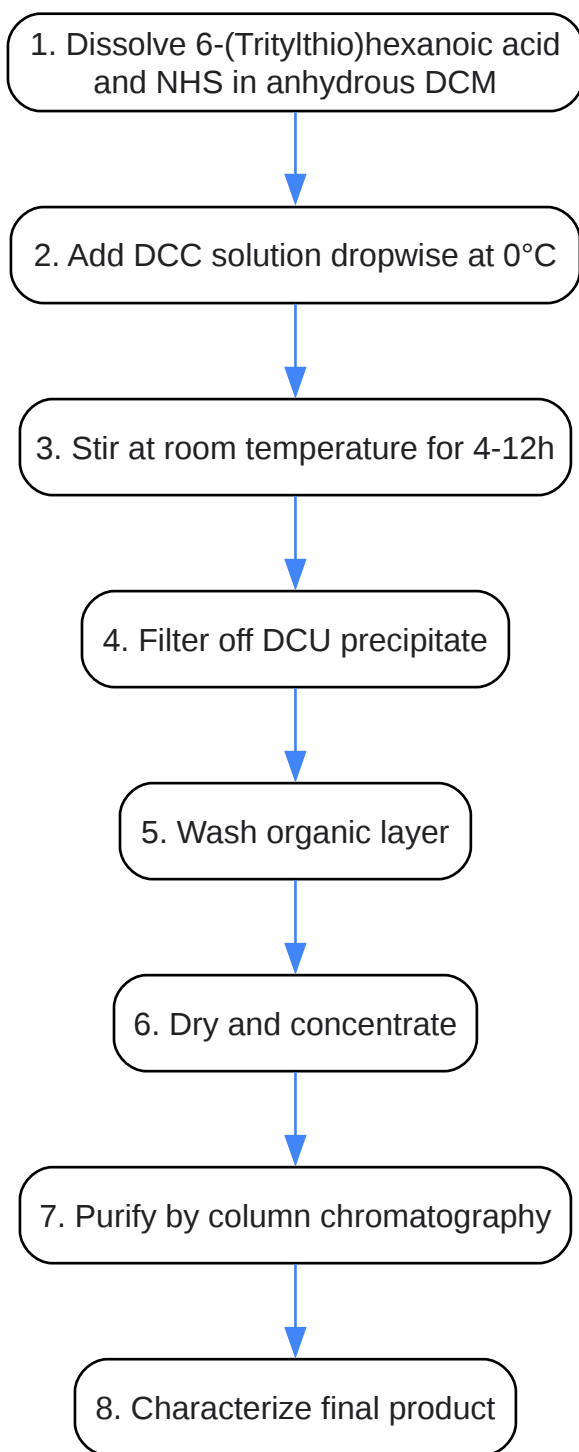
Introduction:

6-(Tritylthio)hexanoic acid NHS ester is a valuable heterobifunctional crosslinker used in bioconjugation and drug delivery systems. The trityl group provides a protected thiol functionality, which can be deprotected under acidic conditions to yield a free thiol for subsequent conjugation, for instance, to maleimide-activated proteins or surfaces. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines on biomolecules like proteins, peptides, and antibodies to form stable amide bonds. This application note provides a detailed protocol for the synthesis of **6-(Tritylthio)hexanoic acid** NHS ester.

Chemical Reaction Pathway

The synthesis of **6-(Tritylthio)hexanoic acid** NHS ester is typically achieved through the activation of the carboxylic acid group of **6-(Tritylthio)hexanoic acid** with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC). The DCC facilitates the formation of an active O-acylisourea intermediate, which is then attacked by NHS to form the desired NHS ester and N,N'-dicyclohexylurea (DCU) as a byproduct.





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